5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one
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Overview
Description
5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is an organic compound that features a biphenyl core with an amino group substituted at the 5-position and two methoxy groups at the 2- and 4-positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one: Similar structure but with the amino group at the 4-position.
5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-2(2H)-one: Similar structure but with the carbonyl group at the 2-position.
Uniqueness
5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-8-9-19(20(13-18)24-2)21-16-10-15(11-17(22)12-16)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNBMQZBNPRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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